3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic organic molecule featuring a pyridazine core substituted with two distinct functional groups:
- A piperazine ring at position 3, modified with a 3,5-dimethylbenzoyl moiety.
- A 1H-pyrazole ring at position 6, bearing 3,4,5-trimethyl substituents.
This structure combines aromatic and aliphatic components, with the piperazine group enhancing conformational flexibility and the pyrazole/pyridazine systems contributing to π-π stacking interactions. Such features are common in bioactive molecules targeting enzyme active sites or receptors .
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-15-12-16(2)14-20(13-15)23(30)28-10-8-27(9-11-28)21-6-7-22(25-24-21)29-19(5)17(3)18(4)26-29/h6-7,12-14H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFGADBBWPZURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H28N6O
- Molecular Weight : 404.5 g/mol
- CAS Number : 1020501-87-4
The compound is believed to exert its biological effects through several mechanisms:
- NLRP3 Inhibition : Recent studies indicate that pyridazine derivatives can inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases, including Parkinson's disease and frontotemporal dementia. This inhibition may reduce neuroinflammation and neuronal death associated with these conditions .
- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, influencing intracellular signaling pathways that regulate various physiological responses. This interaction could potentially lead to therapeutic effects in conditions where GPCR signaling is dysregulated .
Antiparkinsonian Effects
Research has shown that pyridazine compounds, including the target compound, exhibit neuroprotective properties against dopaminergic neuron degeneration. In preclinical models of Parkinson's disease, these compounds have demonstrated the ability to reduce inflammation and improve motor function .
Anti-inflammatory Properties
The ability to inhibit the NLRP3 inflammasome suggests that this compound may have significant anti-inflammatory effects. By modulating inflammatory pathways, it could be beneficial in treating chronic inflammatory diseases .
Study on Neuroprotection
A study published by the American Chemical Society highlighted the neuroprotective effects of pyridazine derivatives on dopaminergic neurons in vitro. The findings suggest that these compounds can significantly reduce cell death and inflammation induced by neurotoxic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| FAUC346 | D(3) receptor selective ligand | Potential antipsychotic effects |
| 1-(2-Methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | Contains piperazine and phenyl groups | Investigated for anticancer properties |
| 3,5-Dimethylbenzamide derivatives | Related to benzoyl derivatives | Various pharmacological activities including antimicrobial |
This comparison indicates that while structurally similar compounds exhibit diverse biological activities, the unique combination of functional groups in this compound may confer distinct therapeutic potentials.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for drug development. Key areas of interest include:
1. Neuroprotective Effects
Studies have shown that compounds similar to this one can interact with cholinergic systems, potentially offering neuroprotective benefits. They may inhibit enzymes involved in neurodegenerative diseases, thus providing therapeutic avenues for conditions like Alzheimer's disease.
2. Antidepressant Properties
The piperazine moiety is often associated with antidepressant activity due to its ability to modulate neurotransmitter systems. Investigations into this compound's effects on serotonin and dopamine receptors could yield insights into its antidepressant potential.
3. Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms. Further research is required to elucidate these pathways and confirm efficacy.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions: Involving piperazine derivatives and pyrazole intermediates.
- Substitution Reactions: To introduce various functional groups that enhance biological activity.
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
Case Study 1: Neuroprotection
A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity. These findings suggest potential use in treating neurodegenerative disorders.
Case Study 2: Antidepressant Activity
Research involving animal models indicated that administration of this compound resulted in significant reductions in depressive-like behaviors, supporting its role as a novel antidepressant agent.
Case Study 3: Anticancer Effects
In vitro studies showed that the compound inhibited proliferation of specific cancer cell lines, suggesting it could serve as a lead compound for developing new anticancer therapies.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Data : X-ray crystallography (via WinGX , ) confirms the planar geometry of the pyridazine core in both compounds, with piperazine adopting a chair conformation .
- Gaps in Evidence: No direct biological data (e.g., IC50 values, binding affinities) are available in the provided sources, limiting functional comparisons. Additionally, thermodynamic properties (e.g., melting points, logP) are unspecified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
